molecular formula C10H10O2S B1527888 2-(Benzylsulfanyl)propanedial CAS No. 1311318-08-7

2-(Benzylsulfanyl)propanedial

Cat. No.: B1527888
CAS No.: 1311318-08-7
M. Wt: 194.25 g/mol
InChI Key: DSMBXUISKUJZGG-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)propanedial is a chemical compound with the molecular formula C10H10O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)propanedial typically involves the reaction of benzyl mercaptan with a suitable aldehyde precursor. One common method is the reaction of benzyl mercaptan with glyoxal under controlled conditions to yield this compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)propanedial undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of alcohols or thiols, depending on the reducing agent used.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(Benzylsulfanyl)propanedial has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex chemical entities .

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)propanedial involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as thiols and amines. This reactivity allows it to modify proteins and other biomolecules, potentially leading to antimicrobial and antifungal effects. Additionally, its aldehyde group can form Schiff bases with primary amines, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Benzylthioacetaldehyde: A closely related compound with similar chemical properties.

    2-(Benzylsulfonyl)propanedial: An oxidized derivative with different reactivity and applications.

    2-(Benzylsulfanyl)benzothiazole: A structurally similar compound with distinct biological activities

Uniqueness

2-(Benzylsulfanyl)propanedial is unique due to its specific combination of a benzylsulfanyl group and an aldehyde functional groupIts ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-benzylsulfanylpropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-7,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMBXUISKUJZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298798
Record name 2-[(Phenylmethyl)thio]propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311318-08-7
Record name 2-[(Phenylmethyl)thio]propanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311318-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Phenylmethyl)thio]propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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